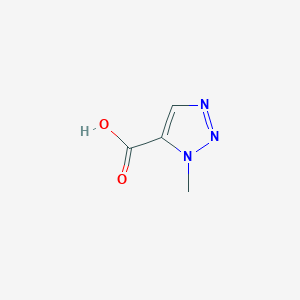

1-Methyl-1H-1,2,3-triazole-5-carboxylic acid

Description

Properties

IUPAC Name |

3-methyltriazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3O2/c1-7-3(4(8)9)2-5-6-7/h2H,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQNKEDJEXCZEBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CN=N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00608909 | |

| Record name | 1-Methyl-1H-1,2,3-triazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00608909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

716361-91-0 | |

| Record name | 1-Methyl-1H-1,2,3-triazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00608909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methyl-1H-1,2,3-triazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Crystal structure of 1-Methyl-1H-1,2,3-triazole-5-carboxylic acid

An In-Depth Technical Guide to the Structural Elucidation of 1-Methyl-1H-1,2,3-triazole-5-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,3-triazole scaffold is a cornerstone in medicinal chemistry, integral to numerous therapeutic agents due to its unique chemical properties and ability to engage in biological interactions.[1] The precise three-dimensional arrangement of atoms within these molecules is critical for understanding structure-activity relationships (SAR), guiding rational drug design, and securing intellectual property. This guide focuses on this compound, a representative member of this important class. While a definitive published crystal structure for this specific molecule is not available in prominent databases as of the time of this writing, this document serves as a comprehensive technical guide outlining the essential, field-proven methodologies for its synthesis, crystallization, and ultimate structural determination via single-crystal X-ray crystallography. The principles and protocols detailed herein are grounded in established practices for analogous triazole derivatives and are designed to provide researchers with a robust framework for achieving unambiguous structural confirmation.

Introduction: The Imperative for Precise Structural Data

The 1,2,3-triazole moiety is not merely a passive linker; it is a key pharmacophore that can act as a bioisostere for amide or ester bonds, enhancing metabolic stability and influencing molecular conformation.[2] Its high dipole moment and capacity for hydrogen bonding are pivotal in molecular recognition at protein targets.[3] For drug development professionals, an empirical understanding of the solid-state structure is non-negotiable. It reveals:

-

Absolute Conformation: The molecule's exact shape in the solid state.

-

Intermolecular Interactions: The hydrogen bonding and packing motifs that dictate physical properties like solubility and melting point.

-

Stereochemical Validation: Unambiguous confirmation of the synthesized regioisomer (i.e., the 1,5-disubstituted pattern vs. the 1,4-isomer).

While spectroscopic methods like NMR are indispensable for confirming chemical connectivity in solution, only single-crystal X-ray crystallography provides the definitive, high-resolution 3D structural data required for advanced molecular modeling and drug design.[4]

Synthesis and Characterization

A robust and regioselective synthesis is the prerequisite for obtaining high-purity material for crystallization. Based on established literature for similar triazole carboxylic acids, a reliable synthetic pathway involves the hydrolysis of the corresponding ester, which is often more readily synthesized and purified.[5][6]

Proposed Synthetic Workflow

The synthesis of this compound can be efficiently achieved through a two-step process starting from commercially available reagents. The causality behind this choice is driven by the high yields and regioselectivity typically afforded by azide-alkyne cycloaddition reactions, followed by a standard ester hydrolysis.

Caption: Proposed synthetic workflow for the target compound.

Experimental Protocol: Synthesis

Step 1: Synthesis of Methyl 1-methyl-1H-1,2,3-triazole-5-carboxylate

-

To a solution of methyl propiolate (1.0 eq) in a 1:1 mixture of tert-butanol and water, add sodium ascorbate (0.1 eq) followed by copper(II) sulfate pentahydrate (0.02 eq).

-

Add a solution of azidomethane (1.1 eq) in a suitable solvent. Rationale: The use of a copper(I) catalyst, generated in situ from CuSO₄ and sodium ascorbate, ensures a highly regioselective cycloaddition, yielding the desired 1,5-disubstituted triazole. Azidomethane is used in slight excess to drive the reaction to completion.

-

Stir the reaction mixture vigorously at room temperature for 12-24 hours, monitoring by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction with water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the pure ester.

Step 2: Synthesis of this compound

-

Dissolve the purified methyl ester (1.0 eq) in a mixture of methanol and water.

-

Add sodium hydroxide (2.0-3.0 eq) and stir the mixture at room temperature or gentle heat (e.g., 40-50 °C) for 2-4 hours. Rationale: Alkaline hydrolysis is a standard and effective method for converting the ester to the carboxylate salt. The progress is monitored by TLC until the starting material is consumed.

-

Cool the reaction mixture in an ice bath and acidify to pH ~2-3 by the dropwise addition of 1M hydrochloric acid.

-

The resulting precipitate is collected by vacuum filtration.

-

Wash the solid with cold water and dry under vacuum to yield the final product, this compound.

Spectroscopic Characterization

Prior to crystallization, the identity and purity of the synthesized compound must be rigorously confirmed.

| Technique | Expected Observations |

| ¹H NMR | A sharp singlet for the N-methyl protons (typically δ 4.0-4.3 ppm). A singlet for the triazole C4-H proton (typically δ 7.8-8.2 ppm). A very broad singlet for the carboxylic acid OH proton (δ > 10 ppm, often concentration-dependent).[3][4] |

| ¹³C NMR | Resonances for the N-methyl carbon, the two distinct triazole ring carbons, and a downfield signal for the carboxylic acid carbonyl carbon (typically δ 160-170 ppm).[7] |

| IR Spectroscopy | A very broad O-H stretch from the carboxylic acid dimer (2500-3300 cm⁻¹). A strong C=O stretch (approx. 1700-1725 cm⁻¹, characteristic of a hydrogen-bonded dimer).[8] |

| Mass Spectrometry | The calculated molecular weight is approximately 127.10 g/mol . ESI-MS in negative mode should show a prominent peak at [M-H]⁻ (m/z ≈ 126.1). High-resolution mass spectrometry (HRMS) should confirm the elemental composition. |

Crystallization and Structure Determination

The acquisition of a high-quality single crystal is the most critical and often most challenging step in the process.

Protocol: Single Crystal Growth

Success in crystallization often requires screening various conditions.

-

Solvent Selection: Dissolve the purified carboxylic acid in a minimal amount of a suitable solvent in which it is moderately soluble (e.g., methanol, ethanol, or acetone).

-

Slow Evaporation: Leave the solution in a loosely covered vial in a vibration-free environment. Slow evaporation of the solvent will gradually increase the concentration, promoting the formation of well-ordered crystals over days or weeks.

-

Vapor Diffusion: Place a concentrated solution of the compound in a small vial. Place this vial inside a larger, sealed jar containing a poor solvent (an "anti-solvent" like hexane or diethyl ether) in which the compound is insoluble. The vapor of the anti-solvent slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.

-

Cooling: Prepare a saturated solution at a slightly elevated temperature and allow it to cool slowly to room temperature, and then further in a refrigerator.

Workflow: Single-Crystal X-ray Crystallography

The definitive structural confirmation involves a systematic multi-step process.

Caption: Standard workflow for single-crystal X-ray structure determination.

Predicted Crystal Structure and Discussion

Based on the known crystal structures of analogous compounds like 1-benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid and 1-anilino-5-methyl-1H-1,2,3-triazole-4-carboxylic acid, we can predict the key structural features of the target molecule with high confidence.[5][9]

Expected Crystallographic Parameters

The compound is likely to crystallize in a common centrosymmetric space group such as P-1 (triclinic) or P2₁/c (monoclinic).

| Parameter | Predicted Value / Feature |

| Crystal System | Monoclinic or Triclinic |

| Space Group | P2₁/c or P-1 |

| Unit Cell | Z = 2 or 4 |

| Key Feature | Hydrogen-Bonded Dimer Formation. The most prominent and structurally defining feature will almost certainly be the formation of a centrosymmetric dimer via strong O-H···O hydrogen bonds between the carboxylic acid groups of two adjacent molecules. This is a classic and highly stable motif for carboxylic acids in the solid state. |

Intermolecular Interactions: The Carboxylic Acid Dimer

The carboxylic acid functional group is a powerful structure-directing element. It is anticipated that two molecules of this compound will form a planar, eight-membered ring motif, denoted as an R²₂(8) graph set descriptor. This interaction is the primary driver of the crystal packing.

Caption: Expected R²₂(8) hydrogen-bonded dimer motif.

Significance in Drug Discovery

The 1,2,3-triazole ring is a privileged scaffold in modern medicinal chemistry, appearing in anticancer, antimicrobial, and antiviral drug candidates.[1][2] Obtaining the precise crystal structure of this compound is crucial for:

-

SAR Analysis: Correlating subtle changes in the 3D structure with biological activity.

-

Computational Modeling: Providing an accurate, empirical starting point for molecular docking studies and in silico screening.

-

Polymorph Screening: Identifying and characterizing different crystalline forms, which can have profound impacts on a drug's bioavailability and stability.

-

Intellectual Property: A solved crystal structure provides the highest level of structural proof for patent applications.

Conclusion

While the specific crystal structure of this compound remains to be publicly reported, this guide provides a comprehensive and scientifically rigorous roadmap for its determination. By following the detailed protocols for synthesis, crystallization, and X-ray diffraction analysis, researchers can obtain the unambiguous structural data essential for advancing research in medicinal chemistry and drug development. The predicted structural features, dominated by the formation of robust hydrogen-bonded carboxylic acid dimers, provide a strong hypothesis for the resulting supramolecular assembly. This framework underscores the synergy between chemical synthesis and advanced analytical techniques in modern molecular science.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 135478953, Methyl 5-methyl-1-(1H-pyrazol-3-yl)-1H-1,2,3-triazole-4-carboxylate. Available at: [Link]

-

Zhao, G. L., et al. (2009). 1-Benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid monohydrate. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 4), o833. Available at: [Link]

-

ResearchGate (2025). Oriented Synthesis of 1-Methyl-4-phenyl-1 H -1,2,3-triazole-5-carboxylic Acid. Available at: [Link]

-

de Oliveira, R. B., et al. (2019). Crystal structure of 1-anilino-5-methyl-1H-1,2,3-triazole-4-carboxylic acid monohydrate. IUCrData, 4(6), x190738. Available at: [Link]

- Fray, A. H., et al. (2003). One step synthesis of 1,2,3-triazole carboxylic acids. U.S. Patent No. 6,642,390 B2.

- Google Patents (n.d.). Preparation method of 1-methyl-1H-1, 2, 4-triazole-3-methyl formate.

-

ResearchGate (2025). Synthesis and NMR Spectroscopic Characterization of 1 H -1,2,3-Triazoles. Available at: [Link]

-

Bakulev, V. A., et al. (2020). Synthesis and Ring-Chain Tautomerism of 1-(4-Ethoxyphenyl)-5-formyl-1H-1,2,3-triazole-4-carboxylic Acid. Molbank, 2020(4), M1167. Available at: [Link]

-

Sharma, D. K., et al. (2024). 1,2,3-Triazole Carboxamide Derivatives as Novel Prospective Anticancer Agents: Synthesis, Characterization and In-silico Studies. International Journal of Pharmaceutical Sciences and Drug Research, 16(2), 213-219. Available at: [Link]

-

Semantic Scholar (n.d.). Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, a. Available at: [https://www.semanticscholar.org/paper/Experimental-Spectroscopic-(FT-IR%2C-H-and-C-NMR%2C-a-Javed-Ahmad/30f4019a17409f9845778a8f15d98d2495689437]([Link]

-

ResearchGate (2008). 1-Benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid. Available at: [Link]

-

MDPI (2023). Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. International Journal of Molecular Sciences, 24(10), 8873. Available at: [Link]

-

SciELO (2018). 1H-[9][10][11]-triazole-4-carboxylic Acid Ethyl Ester Crystal Structure and 1H NMR Experimental and Theoretical Study of Conformers of 5-Methyl-1-(4'-methylphenylsulfonylamino)-1H. Available at: [Link]

-

MDPI (2022). Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. Molecules, 27(1), 225. Available at: [Link]

-

Ali, K. A., et al. (2018). Synthesis and antimicrobial activity of 1H-1,2,3-triazole and carboxylate analogues of metronidazole. Beilstein Journal of Organic Chemistry, 14, 2676–2684. Available at: [Link]

-

Kaur, R., et al. (2020). Application of triazoles as bioisosteres and linkers in the development of microtubule targeting agents. RSC Medicinal Chemistry, 11(3), 267-285. Available at: [Link]

-

LibreTexts Chemistry (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Available at: [Link]

-

Le Dévédec, F., et al. (2024). Halo-1,2,3-triazoles: Valuable Compounds to Access Biologically Relevant Molecules. ChemBioChem, e202400185. Available at: [Link]

-

Belay, A., et al. (2022). 1,2,3-triazole and chiral Schiff base hybrids as potential anticancer agents: DFT, molecular docking and ADME studies. Scientific Reports, 12(1), 18012. Available at: [Link]

Sources

- 1. ijpsdronline.com [ijpsdronline.com]

- 2. Halo-1,2,3-triazoles: Valuable Compounds to Access Biologically Relevant Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scielo.br [scielo.br]

- 4. Synthesis and antimicrobial activity of 1H-1,2,3-triazole and carboxylate analogues of metronidazole - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Crystal structure of 1-anilino-5-methyl-1H-1,2,3-triazole-4-carboxylic acid monohydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. 1,2,3-triazole and chiral Schiff base hybrids as potential anticancer agents: DFT, molecular docking and ADME studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 1-Benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid monohydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Methyl 5-methyl-1-(1H-pyrazol-3-yl)-1H-1,2,3-triazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Spectroscopic Characterization of 1-Methyl-1H-1,2,3-triazole-5-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating Spectroscopic Analysis in Heterocyclic Chemistry

In the landscape of modern drug discovery and development, heterocyclic compounds form the backbone of a vast array of therapeutic agents. Among these, the 1,2,3-triazole scaffold has garnered significant attention due to its unique chemical properties, including its high dipole moment, stability, and capacity for hydrogen bonding. These characteristics make it a valuable pharmacophore in medicinal chemistry. The precise structural elucidation of novel triazole derivatives is paramount to understanding their structure-activity relationships and ensuring their quality and purity.

This in-depth technical guide focuses on the spectroscopic characterization of a specific, yet fundamental, triazole derivative: 1-Methyl-1H-1,2,3-triazole-5-carboxylic acid . As a Senior Application Scientist, the aim of this document is to move beyond a simple recitation of data. Instead, this guide will provide a detailed exposition of the expected spectroscopic data (Nuclear Magnetic Resonance, Infrared, and Mass Spectrometry), grounded in the principles of chemical structure and reactivity. We will explore the "why" behind the expected spectral features, offering insights into how the interplay of the methyl group, the triazole ring, and the carboxylic acid moiety influences the spectroscopic fingerprint of the molecule.

Molecular Structure and Spectroscopic Overview

The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure. This compound possesses a planar, five-membered aromatic triazole ring, substituted with a methyl group at the N1 position and a carboxylic acid at the C5 position.

Figure 1: Chemical structure of this compound.

The following sections will detail the expected Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data for this molecule.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, we anticipate a relatively simple yet informative set of spectra.

A. Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to exhibit three distinct signals:

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~12-13 | Singlet (broad) | 1H | -COOH | The acidic proton of the carboxylic acid is typically deshielded and appears as a broad singlet at a very downfield chemical shift. The exact position is concentration and solvent dependent due to hydrogen bonding.[1] |

| ~8.0-8.5 | Singlet | 1H | CH (triazole) | The proton on the C4 of the triazole ring is in an electron-deficient aromatic system, leading to a downfield chemical shift. |

| ~4.1-4.3 | Singlet | 3H | N-CH₃ | The methyl group attached to the nitrogen atom is deshielded by the electronegative nitrogen and the aromatic ring, placing its signal in this region. |

Expertise in Practice: The broadness of the carboxylic acid proton signal is a key diagnostic feature. In some cases, with traces of water in the deuterated solvent, this signal can undergo exchange and become even broader or disappear entirely. A common technique to confirm this peak is to add a drop of D₂O to the NMR tube and re-acquire the spectrum; the carboxylic acid proton signal will disappear due to deuterium exchange.

B. Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is expected to show four signals corresponding to the four unique carbon environments in the molecule:

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~160-165 | C =O (carboxylic acid) | The carbonyl carbon of a carboxylic acid typically resonates in this downfield region. |

| ~140-145 | C 5 (triazole) | The C5 carbon is attached to the electron-withdrawing carboxylic acid group and two nitrogen atoms, resulting in a significant downfield shift. |

| ~125-130 | C 4 (triazole) | The C4 carbon, bonded to a proton, will appear in the aromatic region, upfield relative to the more substituted C5. |

| ~35-40 | N-C H₃ | The carbon of the N-methyl group will be the most upfield signal, typical for a methyl group attached to a heteroatom in an aromatic system. |

Experimental Protocol: NMR Sample Preparation and Acquisition

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural determination.

-

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound into a clean, dry NMR tube.

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids as it helps in observing the acidic proton.

-

Cap the NMR tube and gently vortex or sonicate to ensure complete dissolution.

-

-

Instrument Setup and Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

Acquire a standard ¹H NMR spectrum using a 90° pulse angle and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans will be required.

-

Figure 3: Predicted major fragmentation pathways in EI-MS.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the key spectroscopic data for this compound. The expected ¹H NMR, ¹³C NMR, IR, and MS data have been detailed, with a strong emphasis on the underlying chemical principles that govern the observed spectral features. By understanding the rationale behind these predictions, researchers and drug development professionals can more effectively interpret experimental data for this and related novel heterocyclic compounds, ensuring the integrity and quality of their scientific endeavors. The protocols and workflows described herein represent best practices in the field, designed to yield reliable and reproducible spectroscopic data.

References

-

Synthesis and antimicrobial activity of 1H-1,2,3-triazole and carboxylate analogues of metronidazole. (n.d.). Beilstein Journals. Retrieved December 31, 2025, from [Link]

-

1H-1,2,3-triazole-5-carboxylic acid, 1-(4-amino-1,2,5-oxadiazol-3-yl)-4-methyl-, methyl ester. (n.d.). SpectraBase. Retrieved December 31, 2025, from [Link]

-

Table of Characteristic IR Absorptions. (n.d.). Retrieved December 31, 2025, from [Link]

-

Oriented Synthesis of 1-Methyl-4-phenyl-1 H -1,2,3-triazole-5-carboxylic Acid. (2025). Request PDF. Retrieved December 31, 2025, from [Link]

-

Methyl 5-methyl-1-(1H-pyrazol-3-yl)-1H-1,2,3-triazole-4-carboxylate. (n.d.). National Institutes of Health. Retrieved December 31, 2025, from [Link]

-

1-Benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid. (n.d.). National Institutes of Health. Retrieved December 31, 2025, from [Link]

-

1H--[2][3][4]triazole-4-carboxylic Acid Ethyl Ester Crystal Structure and 1H NMR Experimental and Theoretical Study of Conformers of 5-Methyl-1-(4'-methylphenylsulfonylamino)-1H. (n.d.). SciELO. Retrieved December 31, 2025, from [Link]

-

NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. (n.d.). National Chemical Laboratory. Retrieved December 31, 2025, from [Link]

-

Diagnostic product ions and fragmentation patterns for the cyclomyrsinane-type diterpenoids by higher-energy collisional dissociation mass. (n.d.). Retrieved December 31, 2025, from [Link]

-

Interpreting Infrared Spectra. (n.d.). Specac Ltd. Retrieved December 31, 2025, from [Link]

-

IR characteristics of compounds 1-5. (n.d.). ResearchGate. Retrieved December 31, 2025, from [Link]

-

Electrospray ionization mass spectrometry fragmentation pathways of salts of some 1,2,4-triazolylthioacetate acids, the active pharmaceutical ingredients. (2025). ResearchGate. Retrieved December 31, 2025, from [Link]

-

20.8: Spectroscopy of Carboxylic Acids and Nitriles. (2024). Chemistry LibreTexts. Retrieved December 31, 2025, from [Link]

-

1H-1,2,3-triazole-4-carboxamide, 5-(1-pyrrolidinylazo)-. (n.d.). NIST WebBook. Retrieved December 31, 2025, from [Link]

-

Synthesis and Characterization of New 1,2,4-Triazole Derivative Form Methylbenzoate with Sulfur as Bridge Links. (2025). Retrieved December 31, 2025, from [Link]

-

Synthesis and antimicrobial activity of 1H-1,2,3-triazole and carboxylate analogues of metronidazole. (n.d.). National Institutes of Health. Retrieved December 31, 2025, from [Link]

-

Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. (2023). MDPI. Retrieved December 31, 2025, from [Link]

Sources

Foreword: From Chemical Curiosity to Cornerstone of Modern Drug Discovery

An In-depth Technical Guide: The Discovery and Synthetic Evolution of 1,2,3-Triazole Carboxylic Acids

The 1,2,3-triazole ring system, a seemingly simple five-membered heterocycle, has undergone a remarkable transformation from a subject of academic curiosity to an indispensable scaffold in medicinal chemistry and materials science.[1][2][3][4] Its unique combination of aromatic stability, hydrogen bonding capability, and dipole character makes it an exceptional building block.[5] This guide, prepared for researchers and drug development professionals, eschews a conventional review format. Instead, it traces the historical and scientific narrative of the 1,2,3-triazole, with a specific focus on its carboxylic acid derivatives, which have become pivotal in the design of novel therapeutics.[6][7] We will explore the foundational discoveries, the revolutionary catalytic methods that unlocked its synthetic potential, and the strategic application of these molecules in the rational design of drugs.

Chapter 1: The Foundational Discovery - Huisgen's 1,3-Dipolar Cycloaddition

The story of the modern 1,2,3-triazole begins with the pioneering work of Rolf Huisgen in the mid-20th century.[8][9][10] Huisgen was the first to systematically investigate the scope of the 1,3-dipolar cycloaddition reaction, demonstrating that an azide (a 1,3-dipole) could react with an alkyne (a dipolarophile) to form the stable 1,2,3-triazole ring.[8][10]

This thermal process, now known as the Huisgen 1,3-dipolar cycloaddition, provided the first general and reliable route to this heterocyclic core.[11][12] The causality behind this reaction lies in the concerted, pericyclic mechanism where the azide and alkyne components react through a six-membered transition state.[10] However, from a practical standpoint, the thermal reaction had significant limitations. It often required elevated temperatures (e.g., 98 °C) and long reaction times, sometimes exceeding 18 hours.[8][12] More critically for complex molecule synthesis, when using unsymmetrical alkynes, the reaction yielded a mixture of 1,4- and 1,5-disubstituted regioisomers, which were often difficult to separate.[10][11] These drawbacks limited its utility in fields like drug discovery where absolute regiochemical control is paramount.

Chapter 3: Accessing the Alternative Regioisomer: Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)

While the CuAAC reaction provides unparalleled access to 1,4-disubstituted triazoles, the synthesis of the corresponding 1,5-regioisomers remained a challenge. This gap was elegantly filled by the development of the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC). [13][14]Ruthenium(II) complexes, such as [Cp*RuCl], were found to catalyze the reaction between azides and terminal alkynes to selectively produce 1,5-disubstituted 1,2,3-triazoles. [15][16] The causality for this reversed regioselectivity is a mechanistic pathway fundamentally different from that of CuAAC. [8]The RuAAC reaction does not proceed through a metal acetylide intermediate. Instead, it involves the oxidative coupling of the azide and alkyne to the ruthenium center, forming a six-membered ruthenacycle intermediate. [15][16][17]The key bond formation occurs between the terminal, electrophilic nitrogen of the azide and the more electronegative internal carbon of the alkyne. [16][17]Subsequent reductive elimination releases the 1,5-triazole product. A significant advantage of the RuAAC is its broader substrate scope; unlike CuAAC, it can effectively utilize both terminal and internal alkynes, providing access to fully substituted 1,2,3-triazoles. [8][15][16]

Chapter 4: Comparative Analysis and Experimental Protocols

The choice between thermal, copper-catalyzed, and ruthenium-catalyzed methods is dictated by the desired substitution pattern and the chemical nature of the substrates. A summary of these key methodologies provides a clear framework for experimental design.

Table 1: Comparison of Azide-Alkyne Cycloaddition Methodologies

| Feature | Thermal Huisgen Cycloaddition | Copper-Catalyzed (CuAAC) | Ruthenium-Catalyzed (RuAAC) |

|---|---|---|---|

| Catalyst | None | Cu(I) salts (e.g., CuI, CuSO₄/NaAsc) | Ru(II) complexes (e.g., Cp*RuCl(PPh₃)₂) |

| Temperature | High (typically 80-150 °C) [10] | Room Temperature | Ambient to moderate temperatures |

| Regioselectivity | Mixture of 1,4- and 1,5-isomers [8][11] | Exclusively 1,4-disubstituted [8][18] | Exclusively 1,5-disubstituted (from terminal alkynes) [13][15] |

| Alkyne Scope | Terminal and Internal | Terminal Alkynes Only | Terminal and Internal Alkynes [8][15] |

| Key Intermediate | Concerted Transition State | Dinuclear Copper Acetylide [19] | Ruthenacycle [16][17] |

| "Click" Reaction? | No | Yes | Yes |

Experimental Protocols: A Self-Validating System

The following protocols are provided as robust starting points for the synthesis of 1,2,3-triazole derivatives.

Protocol 1: General Procedure for CuAAC Synthesis of a 1,4-Disubstituted-1,2,3-Triazole-4-carboxylic Acid Derivative

-

Rationale: This protocol utilizes the in-situ generation of Cu(I) from CuSO₄ with sodium ascorbate, a widely adopted and reliable method that avoids handling potentially unstable Cu(I) salts. Propiolic acid is used as the alkyne to directly install the carboxylic acid moiety at the 4-position.

-

Reactant Preparation: In a round-bottom flask, dissolve the organic azide (1.0 mmol, 1.0 equiv) and propiolic acid (1.1 mmol, 1.1 equiv) in a 1:1 mixture of water and t-butanol (10 mL).

-

Catalyst Preparation: In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.2 mmol, 20 mol%). Prepare a separate aqueous solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 mmol, 10 mol%).

-

Reaction Initiation: To the stirred solution of azide and alkyne, add the sodium ascorbate solution, followed by the copper(II) sulfate solution. The solution will typically change color.

-

Reaction Monitoring: Stir the reaction vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is often complete within 1-12 hours.

-

Work-up and Purification: Upon completion, acidify the reaction mixture with 1N HCl to pH ~2. The product often precipitates and can be collected by filtration. If it remains in solution, extract with an organic solvent such as ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product can be purified by crystallization or column chromatography. [20][21] Protocol 2: General Procedure for Synthesis of a 1,5-Disubstituted-1,2,3-Triazole-4-carboxylic Acid

-

Rationale: This protocol uses a Dimroth-type reaction, a classical and effective method for creating 5-substituted-1,2,3-triazole-4-carboxylic acids by reacting an azide with an active methylene compound, in this case, a β-ketoester. [22][23]1. Reactant Preparation: To a solution of an appropriate β-ketoester (e.g., ethyl acetoacetate) (1.0 equiv) in a suitable solvent such as ethanol, add a base like sodium ethoxide (1.1 equiv) and stir at room temperature for 30 minutes.

-

Reaction Initiation: Add the desired organic azide (1.0 equiv) to the reaction mixture.

-

Reaction Conditions: Heat the reaction mixture to reflux (or a specified temperature, e.g., 80 °C) and monitor its progress by TLC. [6]4. Saponification: After the cyclocondensation is complete, add an aqueous solution of a strong base (e.g., 2M NaOH) and continue to heat to hydrolyze the ester to the corresponding carboxylic acid.

-

Work-up and Purification: Cool the reaction mixture to room temperature and pour it into ice water. Acidify with concentrated HCl until the pH is acidic, which will precipitate the 1,2,3-triazole-4-carboxylic acid product. Collect the solid by filtration, wash with cold water, and dry under vacuum. [6]

Chapter 5: The Ascendance of 1,2,3-Triazole Carboxylic Acids in Medicinal Chemistry

The development of robust synthetic methods directly led to the widespread adoption of the 1,2,3-triazole core in drug discovery. [1][5]The 1-alkyl-1,2,3-triazole-4-carboxylic acid scaffold, in particular, has proven to be exceptionally valuable. [7]The triazole ring is often employed as a bioisostere—a chemical substituent that can mimic the steric and electronic properties of another group. It can effectively replace amide, ester, or even carboxylic acid functionalities, often leading to improved metabolic stability and pharmacokinetic properties. [4][24][25][26] The workflow for incorporating these scaffolds into a drug discovery program typically follows a rational design process. A lead compound with a known biological activity but suboptimal properties (e.g., poor stability) is identified. The 1,2,3-triazole carboxylic acid moiety is then used to replace a labile functional group, acting as a stable, rigid linker or a pharmacophoric element capable of critical hydrogen bonding interactions. This strategy has been used to develop agents with a wide array of pharmacological activities, including anticancer, antimicrobial, and antiviral properties. [1][27][28]A prime example is Rufinamide, an anticonvulsant drug used to treat severe epilepsy, which is built upon the 1-alkyl-1,2,3-triazole-4-carboxamide scaffold. [2][7]

Conclusion

The journey of 1,2,3-triazole carboxylic acids from their theoretical underpinnings in Huisgen's cycloaddition to their current status as a privileged scaffold in medicinal chemistry is a testament to the power of catalytic innovation. The development of the CuAAC and RuAAC reactions transformed a challenging synthesis into a predictable and versatile tool, enabling chemists to precisely construct molecular architectures with desired properties. For researchers in drug development, the 1,2,3-triazole carboxylic acid is not merely a heterocycle; it is a validated strategic element for enhancing stability, modulating biological activity, and ultimately, designing the next generation of therapeutics.

References

-

Azide-alkyne Huisgen cycloaddition - Wikipedia. (n.d.). Wikipedia. Retrieved December 30, 2025, from [Link]

-

Click Chemistry Azide-Alkyne Cycloaddition. (n.d.). Organic Chemistry Portal. Retrieved December 30, 2025, from [Link]

-

Amant, S., et al. (2008). The Cu(I)-catalyzed Huisgen azide-alkyne 1,3-dipolar cycloaddition reaction in nucleoside, nucleotide and oligonucleotide chemistry. PMC, NIH. Retrieved December 30, 2025, from [Link]

-

Huisgen's 1,3-dipolar cycloaddition of azides and alkynes to give triazoles. (2018). ResearchGate. Retrieved December 30, 2025, from [Link]

-

Azide-alkyne Huisgen cycloaddition - Grokipedia. (n.d.). Grokipedia. Retrieved December 30, 2025, from [Link]

-

Azide alkyne Huisgen cycloaddition. (n.d.). chemeurope.com. Retrieved December 30, 2025, from [Link]

-

Boren, B. C., et al. (2008). Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism. Organic Chemistry Portal. Retrieved December 30, 2025, from [Link]

- US6642390B2 - One step synthesis of 1,2,3-triazole carboxylic acids. (2003). Google Patents.

-

Synthesis of 1,2,3-triazoles. (n.d.). Organic Chemistry Portal. Retrieved December 30, 2025, from [Link]

-

Ali, I., et al. (2024). Biological importance and synthesis of 1,2,3-triazole derivatives: a review. Taylor & Francis. Retrieved December 30, 2025, from [Link]

-

Meldal, M., & Tornøe, C. W. (2008). Cu-Catalyzed Azide−Alkyne Cycloaddition. ACS Publications. Retrieved December 30, 2025, from [Link]

-

Hein, C. D., et al. (2008). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. PMC, PubMed Central. Retrieved December 30, 2025, from [Link]

-

Regioselective synthesis of multisubstituted 1,2,3-triazoles: moving beyond the copper-catalyzed azide–alkyne cycloaddition. (2017). Chemical Communications (RSC Publishing). Retrieved December 30, 2025, from [Link]

-

1,2,3-Triazoles: Lead Molecules For Promising Drugs: A Review. (2021). Asian Journal of Chemistry. Retrieved December 30, 2025, from [Link]

-

Synthesis of 1,2,3-Triazoles from Alkyne-Azide Cycloaddition Catalyzed by a Bio-Reduced Alkynylcopper (I) Complex. (2017). MDPI. Retrieved December 30, 2025, from [Link]

-

Boren, B. C., et al. (2008). Ruthenium-catalyzed azide-alkyne cycloaddition: scope and mechanism. PubMed. Retrieved December 30, 2025, from [Link]

-

Synthesis, Characterization and Thermal Behavior Study of New 1,2,3-Triazole Derivatives Containing 1,3,4-Oxadiazole Ring. (2021). Journal of Chemical Health Risks. Retrieved December 30, 2025, from [Link]

-

Boren, B. C., et al. (2008). Ruthenium-Catalyzed Azide−Alkyne Cycloaddition: Scope and Mechanism. Journal of the American Chemical Society, ACS Publications. Retrieved December 30, 2025, from [Link]

-

3 Ruthenium-Catalyzed Azide–Alkyne Cycloaddition (RuAAC) | Request PDF. (n.d.). ResearchGate. Retrieved December 30, 2025, from [Link]

-

Ruthenium Mediated Cycloaddition Reaction in Organic Synthesis. (2017). Chemical Science Review and Letters. Retrieved December 30, 2025, from [Link]

-

De Souza, M. V. N., et al. (2019). Advances in triazole synthesis from copper-catalyzed azide-alkyne cycloadditions (CuAAC) based on eco-friendly procedures. SSCDT – Laboratorio Farmanguinhos. Retrieved December 30, 2025, from [Link]

-

Pokhodylo, N. T., et al. (2021). Synthesis of 1H-1,2,3-triazole-4-carbonitriles as building blocks for promising 2-(triazol-4-yl)-thieno[2,3-d]pyrimidines. Taylor & Francis Online. Retrieved December 30, 2025, from [Link]

-

Synthesis of 1H-1,2,3-triazole-4-carboxylic acid derivatives with hydrogenated pyridine fragment. (2021). Semantic Scholar. Retrieved December 30, 2025, from [Link]

-

Biological importance and synthesis of 1,2,3-triazole derivatives: a review. (2024). ResearchGate. Retrieved December 30, 2025, from [Link]

-

Bonandi, E., et al. (2022). The 1,2,3-triazole 'all-in-one' ring system in drug discovery: a good bioisostere, a good pharmacophore, a good linker, and a versatile synthetic tool. PubMed. Retrieved December 30, 2025, from [Link]

-

1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. (2021). Frontiers. Retrieved December 30, 2025, from [Link]

-

1,2,3-Triazole Carboxamide Derivatives as Novel Prospective Anticancer Agents: Synthesis, Characterization and In-silico Studies. (2024). International Journal of Pharmaceutical Sciences and Drug Research. Retrieved December 30, 2025, from [Link]

-

Drugs with 1-alkyl-1,2,3-triazole-4-carboxylic acid scaffold. (2018). ResearchGate. Retrieved December 30, 2025, from [Link]

-

Versatile Synthetic Platform for 1,2,3-Triazole Chemistry. (2022). ACS Omega, ACS Publications. Retrieved December 30, 2025, from [Link]

-

1,2,3-Triazole - Wikipedia. (n.d.). Wikipedia. Retrieved December 30, 2025, from [Link]

-

An Overview of Synthetic Approaches towards 1,2,3-Triazoles. (2024). Organic Communications. Retrieved December 30, 2025, from [Link]

-

Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry. (2018). NIH. Retrieved December 30, 2025, from [Link]

-

4-Hydroxy-1,2,3-triazole moiety as bioisostere of the carboxylic acid function: A novel scaffold to probe the orthosteric γ-aminobutyric acid receptor binding site. (2018). ResearchGate. Retrieved December 30, 2025, from [Link]

-

Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. (2022). Frontiers. Retrieved December 30, 2025, from [Link]

-

Sharma, D. K., & Singh, S. (2024). 1,2,3-TRIAZOLE CARBOXAMIDE DERIVATIVES AS NOVEL PROSPECTIVE ANTICANCER AGENTS: SYNTHESIS, CHARACTERIZATION AND IN-SILICO STUDIES. International Journal of Pharmaceutical Sciences and Drug Research. Retrieved December 30, 2025, from [Link]

-

The synthesis of 1-(2-aminophenyl)-1H-1,2,3-triazole-4-carboxylic acid 1. (2018). ResearchGate. Retrieved December 30, 2025, from [Link]

-

ChemInform Abstract: Rapid Synthesis of 1,3,5-Substituted 1,2,4-Triazoles from Carboxylic Acids, Amidines, and Hydrazines. (2010). ResearchGate. Retrieved December 30, 2025, from [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. asianpubs.org [asianpubs.org]

- 3. researchgate.net [researchgate.net]

- 4. The 1,2,3-triazole 'all-in-one' ring system in drug discovery: a good bioisostere, a good pharmacophore, a good linker, and a versatile synthetic tool - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. sscdt.org [sscdt.org]

- 6. US6642390B2 - One step synthesis of 1,2,3-triazole carboxylic acids - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]

- 9. The Cu(I)-catalyzed Huisgen azide-alkyne 1,3-dipolar cycloaddition reaction in nucleoside, nucleotide and oligonucleotide chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. grokipedia.com [grokipedia.com]

- 11. researchgate.net [researchgate.net]

- 12. Azide_alkyne_Huisgen_cycloaddition [chemeurope.com]

- 13. Click Chemistry [organic-chemistry.org]

- 14. chesci.com [chesci.com]

- 15. Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism [organic-chemistry.org]

- 16. Ruthenium-catalyzed azide-alkyne cycloaddition: scope and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. mdpi.com [mdpi.com]

- 21. orientjchem.org [orientjchem.org]

- 22. tandfonline.com [tandfonline.com]

- 23. Synthesis of 1H-1,2,3-triazole-4-carboxylic acid derivatives with hydrogenated pyridine fragment | Semantic Scholar [semanticscholar.org]

- 24. pubs.acs.org [pubs.acs.org]

- 25. 1,2,3-Triazole - Wikipedia [en.wikipedia.org]

- 26. researchgate.net [researchgate.net]

- 27. Frontiers | 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship [frontiersin.org]

- 28. ijpsdronline.com [ijpsdronline.com]

Unlocking the Therapeutic Potential of 1-Methyl-1H-1,2,3-triazole-5-carboxylic acid: A Guide to Putative Therapeutic Targets

Abstract

The 1,2,3-triazole scaffold is a cornerstone of modern medicinal chemistry, valued for its metabolic stability, capacity for hydrogen bonding, and role as a bioisostere for various functional groups.[1][2] This technical guide delves into the therapeutic potential of a specific, yet underexplored, member of this family: 1-Methyl-1H-1,2,3-triazole-5-carboxylic acid . While direct biological data on this compound is nascent, a comprehensive analysis of its structural features and the known activities of analogous compounds allows for the rational identification of promising therapeutic targets. This document provides an in-depth exploration of four such targets: Carbonic Anhydrases (CAs) , Cathepsin B , K-acetyltransferase 2A (KAT2A) , and Thiamine Diphosphate (ThDP)-dependent enzymes . For each, we will dissect the scientific rationale for its selection, propose detailed experimental protocols for validation, and visualize the underlying molecular pathways and experimental workflows. This guide is intended for researchers, scientists, and drug development professionals seeking to pioneer the therapeutic application of this intriguing small molecule.

Introduction: The Promise of a Simple Scaffold

This compound is a small molecule characterized by a methylated triazole ring linked to a carboxylic acid group. This seemingly simple structure holds significant therapeutic promise due to the established pharmacological relevance of both the 1,2,3-triazole core and the carboxylic acid moiety. The triazole ring is a well-known pharmacophore found in a wide array of approved drugs, contributing to their metabolic stability and target engagement.[1][2] The carboxylic acid group, a common feature in many drugs, can act as a key interacting moiety, forming hydrogen bonds and salt bridges with biological targets. Furthermore, the 1,2,3-triazole ring itself can act as a bioisostere of a carboxylic acid, offering unique opportunities for molecular design and target interaction.

The strategic placement of the methyl group at the N1 position of the triazole ring can influence the molecule's electronic properties, solubility, and steric profile, potentially fine-tuning its interaction with specific biological targets. This guide will explore how these structural features point towards the inhibition of specific enzymes implicated in a range of pathologies, from cancer to neurodegenerative diseases.

Putative Therapeutic Target 1: Carbonic Anhydrases (CAs)

Scientific Rationale

Carbonic anhydrases are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[3] Several CA isoforms, particularly CA IX and XII, are overexpressed in various cancers and contribute to the acidic tumor microenvironment, promoting tumor growth, metastasis, and resistance to therapy.[4][5] Consequently, CA inhibitors are being actively investigated as anticancer agents.

The selection of CAs as a potential target for this compound is strongly supported by literature demonstrating that 1,2,3-triazole-based carboxylic acids act as nonclassical carbonic anhydrase inhibitors.[1][6] The carboxylic acid moiety can coordinate with the zinc ion in the active site of the enzyme, a key interaction for many CA inhibitors. The triazole ring itself can form additional interactions within the active site, contributing to binding affinity and selectivity. While many known triazole-based CA inhibitors are more complex, the fundamental pharmacophoric elements present in this compound make it a compelling candidate for CA inhibition.

Proposed Signaling Pathway and Inhibition

Experimental Validation Workflow

Detailed Experimental Protocol: Carbonic Anhydrase Inhibition Assay

This protocol is adapted from established colorimetric assays for carbonic anhydrase activity.[1][7][8]

Materials:

-

Human carbonic anhydrase isoforms (e.g., CA II, CA IX, CA XII)

-

4-Nitrophenyl acetate (NPA) as substrate

-

This compound (test compound)

-

Acetazolamide (positive control inhibitor)

-

Tris-HCl buffer (50 mM, pH 7.4)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplates

-

Microplate reader

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of the test compound and acetazolamide in DMSO (e.g., 10 mM).

-

Prepare a stock solution of NPA in DMSO (e.g., 100 mM).

-

Prepare working solutions of the CA enzymes in Tris-HCl buffer.

-

-

Assay Protocol:

-

In a 96-well plate, add 140 µL of Tris-HCl buffer to each well.

-

Add 20 µL of the CA enzyme solution to each well (except for the blank).

-

Add 20 µL of various concentrations of the test compound or control inhibitor (diluted from the stock solution) to the respective wells. For the control (no inhibitor), add 20 µL of DMSO.

-

Incubate the plate at room temperature for 10 minutes to allow for inhibitor binding.

-

Initiate the reaction by adding 20 µL of the NPA substrate solution to all wells.

-

Immediately measure the absorbance at 400 nm every 30 seconds for 10-15 minutes using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute) for each concentration of the inhibitor.

-

Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

Expected Outcome: A dose-dependent inhibition of CA activity by this compound, with a determinable IC₅₀ value, would validate it as a CA inhibitor.

Putative Therapeutic Target 2: Cathepsin B

Scientific Rationale

Cathepsin B is a lysosomal cysteine protease that plays a crucial role in intracellular protein degradation.[2] However, its dysregulation and extracellular activity are implicated in various pathologies, including cancer progression, where it facilitates tumor invasion and metastasis by degrading components of the extracellular matrix.[2] Therefore, inhibitors of cathepsin B are being explored as potential anti-cancer and anti-inflammatory agents.

Several studies have reported the inhibition of cathepsin B by triazole derivatives.[1][6] The mechanism of inhibition often involves the interaction of the triazole scaffold with the active site of the enzyme. While many reported inhibitors are more complex peptidomimetics, the core triazole structure can still provide a basis for interaction. The carboxylic acid moiety of this compound could potentially interact with residues in the active site of cathepsin B, contributing to its inhibitory activity.

Proposed Signaling Pathway and Inhibition

Experimental Validation Workflow

Detailed Experimental Protocol: Cathepsin B Inhibition Assay

This protocol is based on a fluorometric assay for cathepsin B activity.[9]

Materials:

-

Human liver cathepsin B

-

Z-Arg-Arg-7-amido-4-methylcoumarin hydrochloride (Z-RR-AMC) as substrate

-

This compound (test compound)

-

CA-074 (positive control inhibitor)

-

Assay buffer (e.g., 100 mM sodium acetate, 1 mM EDTA, pH 5.5)

-

Activation buffer (Assay buffer containing 2 mM DTT)

-

Dimethyl sulfoxide (DMSO)

-

96-well black microplates

-

Fluorometric microplate reader

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of the test compound and CA-074 in DMSO (e.g., 10 mM).

-

Prepare a stock solution of Z-RR-AMC in DMSO (e.g., 10 mM).

-

Activate the cathepsin B by diluting it in activation buffer and incubating for 15 minutes at room temperature.

-

-

Assay Protocol:

-

In a 96-well black plate, add 50 µL of assay buffer to each well.

-

Add 2 µL of various concentrations of the test compound or control inhibitor to the respective wells. For the control (no inhibitor), add 2 µL of DMSO.

-

Add 25 µL of the activated cathepsin B solution to each well.

-

Incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding 25 µL of the Z-RR-AMC substrate solution (diluted in assay buffer) to all wells.

-

Measure the fluorescence (Excitation: 360 nm, Emission: 460 nm) every minute for 30 minutes using a fluorometric microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction (change in fluorescence units per minute).

-

Determine the percentage of inhibition for each concentration relative to the control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value.

-

Expected Outcome: A concentration-dependent decrease in the rate of Z-RR-AMC cleavage, yielding an IC₅₀ value, will confirm the inhibitory activity of the compound against cathepsin B.

Putative Therapeutic Target 3: K-acetyltransferase 2A (KAT2A)

Scientific Rationale

K-acetyltransferase 2A (KAT2A), also known as GCN5, is a histone acetyltransferase (HAT) that plays a critical role in transcriptional regulation by acetylating histones and other proteins.[10][11] Dysregulation of KAT2A activity is linked to various diseases, including cancer, where it can promote oncogene expression.[10][11] Therefore, KAT2A inhibitors are being pursued as potential anti-cancer therapeutics.

The identification of pyridyl-triazole carboxylates as inhibitors of KAT2A provides a strong rationale for investigating this compound as a potential KAT2A inhibitor.[10][11] The triazole ring and the carboxylic acid are key features of these reported inhibitors. It is plausible that the N1-methyl group and the C5-carboxylic acid of the user's compound can mimic the interactions of these more complex inhibitors within the KAT2A active site.

Proposed Signaling Pathway and Inhibition

Experimental Validation Workflow

Detailed Experimental Protocol: KAT2A Inhibition Assay

This protocol describes a common fluorogenic assay for measuring KAT2A activity.[3][12]

Materials:

-

Recombinant human KAT2A/GCN5

-

Histone H3 peptide substrate

-

Acetyl-CoA

-

This compound (test compound)

-

A known KAT2A inhibitor (e.g., anacardic acid, as a positive control)

-

HAT assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 0.1 mM EDTA, 1 mM DTT)

-

Developing solution (containing a thiol-sensitive fluorescent probe)

-

Dimethyl sulfoxide (DMSO)

-

96-well black microplates

-

Fluorometric microplate reader

Procedure:

-

Preparation of Reagents:

-

Prepare stock solutions of the test compound and control inhibitor in DMSO.

-

Prepare stock solutions of the histone H3 peptide and Acetyl-CoA in HAT assay buffer.

-

-

Assay Protocol:

-

In a 96-well black plate, add 25 µL of HAT assay buffer to each well.

-

Add 5 µL of various concentrations of the test compound or control inhibitor. For the control, add 5 µL of DMSO.

-

Add 10 µL of the KAT2A enzyme solution.

-

Add 10 µL of the histone H3 peptide solution.

-

Incubate for 10 minutes at 30°C.

-

Initiate the reaction by adding 10 µL of Acetyl-CoA solution.

-

Incubate for 30-60 minutes at 30°C.

-

Stop the reaction and develop the fluorescent signal by adding 50 µL of developing solution.

-

Incubate for 15 minutes at room temperature.

-

Measure the fluorescence at the appropriate excitation and emission wavelengths.

-

-

Data Analysis:

-

Subtract the background fluorescence (no enzyme control) from all readings.

-

Calculate the percentage of inhibition for each concentration.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the inhibitor concentration.

-

Expected Outcome: Successful inhibition will be demonstrated by a reduction in fluorescence signal in a dose-dependent manner, allowing for the calculation of an IC₅₀ value.

Putative Therapeutic Target 4: Thiamine Diphosphate (ThDP)-dependent enzymes

Scientific Rationale

Thiamine diphosphate (ThDP) is an essential cofactor for a number of enzymes involved in carbohydrate and amino acid metabolism, such as pyruvate dehydrogenase and α-ketoglutarate dehydrogenase.[9][13][14] Inhibition of these enzymes can have profound effects on cellular metabolism and is a potential therapeutic strategy for various diseases, including cancer and neurological disorders.

Triazole-based thiamine analogues have been developed as inhibitors of ThDP-dependent enzymes.[9][13][14] The triazole ring can act as a bioisosteric replacement for the thiazolium ring of ThDP, allowing the molecule to bind to the cofactor binding site of these enzymes without being catalytically competent. The structural similarity of this compound to a fragment of these thiamine analogues suggests that it may also interact with and inhibit ThDP-dependent enzymes.

Proposed Signaling Pathway and Inhibition

Experimental Validation Workflow

Detailed Experimental Protocol: ThDP-dependent Enzyme Inhibition Assay (Example: Pyruvate Dehydrogenase)

This protocol describes a spectrophotometric assay for measuring the activity of the pyruvate dehydrogenase (PDH) complex.

Materials:

-

Purified pyruvate dehydrogenase complex

-

Pyruvate (substrate)

-

Thiamine diphosphate (ThDP)

-

NAD⁺

-

Coenzyme A

-

This compound (test compound)

-

A known PDH inhibitor (e.g., a thiamine analog)

-

Assay buffer (e.g., 50 mM potassium phosphate, pH 7.5)

-

96-well UV-transparent microplates

-

UV-Vis microplate reader

Procedure:

-

Preparation of Reagents:

-

Prepare stock solutions of the test compound and control inhibitor in a suitable solvent.

-

Prepare stock solutions of all other reagents in assay buffer.

-

-

Assay Protocol:

-

In a 96-well plate, combine assay buffer, NAD⁺, Coenzyme A, and ThDP.

-

Add various concentrations of the test compound or control inhibitor.

-

Add the PDH enzyme complex and incubate for 5-10 minutes at 30°C.

-

Initiate the reaction by adding pyruvate.

-

Immediately measure the increase in absorbance at 340 nm (due to the formation of NADH) for 10-20 minutes.

-

-

Data Analysis:

-

Calculate the rate of NADH formation from the linear portion of the absorbance curve.

-

Determine the percentage of inhibition for each inhibitor concentration.

-

Calculate the IC₅₀ value from the dose-response curve.

-

Expected Outcome: A dose-dependent reduction in the rate of NADH production will indicate inhibition of the pyruvate dehydrogenase complex.

Synthesis of this compound

The synthesis of this compound can be achieved through several reported methods. A common approach involves the cycloaddition of methyl azide with an appropriate three-carbon building block containing a carboxylate or a precursor. One potential route, adapted from the literature, is the reaction of methyl azide with ethyl propiolate followed by saponification of the resulting ester.[15] Another method involves the reaction of an azide with a β-ketoester in the presence of a base.[15]

Example Synthetic Protocol (Conceptual):

-

Step 1: Synthesis of Methyl Azide. Methyl azide can be prepared in situ from sodium azide and a methylating agent like dimethyl sulfate or methyl iodide. Extreme caution must be exercised as methyl azide is explosive.

-

Step 2: Cycloaddition. The freshly prepared methyl azide is reacted with ethyl propiolate in a suitable solvent. This [3+2] cycloaddition reaction, often catalyzed by copper(I), yields a mixture of regioisomeric triazole esters.

-

Step 3: Isomer Separation and Saponification. The desired 1-methyl-1H-1,2,3-triazole-5-carboxylate isomer is separated from the reaction mixture, typically by chromatography. Subsequent hydrolysis of the ester group using a base like sodium hydroxide, followed by acidification, affords the target this compound.

Conclusion and Future Directions

This technical guide has outlined a rational, evidence-based approach to identifying and validating potential therapeutic targets for this compound. Based on a thorough analysis of its structural features and the known pharmacology of related compounds, Carbonic Anhydrases, Cathepsin B, KAT2A, and ThDP-dependent enzymes have been proposed as high-priority targets.

The provided experimental workflows and detailed protocols offer a clear roadmap for researchers to systematically evaluate the activity of this compound against each of these targets. Successful validation of inhibitory activity against one or more of these enzymes will open up exciting new avenues for drug discovery and development. Future work should focus on lead optimization to enhance potency and selectivity, as well as in-depth in vivo studies to assess the therapeutic efficacy and safety profile of this promising small molecule. The simplicity of its structure, combined with the profound biological roles of its potential targets, positions this compound as a molecule of significant interest for the future of targeted therapeutics.

References

-

Angeli, A., et al. (2022). Discovery of a new class of triazole based inhibitors of acetyl transferase KAT2A. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1987-1994. [Link]

-

Kumar, A., et al. (2023). 1,2,3-Triazole-based esters and carboxylic acids as nonclassical carbonic anhydrase inhibitors capable of cathepsin B inhibition. Archiv der Pharmazie, 356(12), e2300372. [Link]

-

Chan, A. H. Y., et al. (2023). Triazole-Based Thiamine Analogues as Inhibitors of Thiamine Pyrophosphate-Dependent Enzymes: 1,3-Dicarboxylate for Metal Binding. ACS Omega, 8(22), 19757–19765. [Link]

-

Di Micco, S., et al. (2022). Discovery of a new class of triazole based inhibitors of acetyl transferase KAT2A. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1987-1994. [Link]

-

Ho, T. C. S., et al. (2023). Inhibition of Thiamine Diphosphate-Dependent Enzymes by Triazole-Based Thiamine Analogues. ACS Medicinal Chemistry Letters, 14(5), 653–659. [Link]

-

Angeli, A., et al. (2022). Discovery of a new class of triazole based inhibitors of acetyl transferase KAT2A. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1987-1994. [Link]

-

Chan, A. H. Y., et al. (2023). Inhibition of Thiamine Diphosphate-Dependent Enzymes by Triazole-Based Thiamine Analogues. ACS Medicinal Chemistry Letters, 14(5), 653–659. [Link]

-

West Bioscience. (n.d.). GCN5 KAT2A Fluorogenic screening Assay. Retrieved from [Link]

-

Kumar, A., et al. (2023). 1,2,3-Triazole-based esters and carboxylic acids as nonclassical carbonic anhydrase inhibitors capable of cathepsin B inhibition. Archiv der Pharmazie, 356(12), e2300372. [Link]

-

Angeli, A., et al. (2022). Discovery of a new class of triazole based inhibitors of acetyl transferase KAT2A. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1987-1994. [Link]

-

Maresca, A., et al. (2013). Inhibition of Carbonic Anhydrases with Glycosyltriazole Benzene Sulfonamides. Journal of Medicinal Chemistry, 56(1), 257-264. [Link]

-

RCSB PDB. (2017). 5TRL: Crystal structure of human GCN5 histone acetyltransferase domain. Retrieved from [Link]

-

Assay Genie. (n.d.). Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). Retrieved from [Link]

-

Bunik, V. I., & F 作業 hrenov, A. A. (2017). Covalent Docking to the Active Sites of Thiamine Diphosphate-Dependent Enzymes. International Journal of Molecular Sciences, 18(12), 2656. [Link]

-

National Center for Biotechnology Information. (n.d.). 1-Benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid. PubChem Compound Summary for CID 134135. Retrieved from [Link]

-

Ghorai, S., et al. (2020). Structure-activity relationship of Human Carbonic Anhydrase-II inhibitors: Detailed Insight for future development as anti-glaucoma agents. Bioorganic Chemistry, 95, 103525. [Link]

-

Matiychuk, V., et al. (2013). Synthesis and Ring-Chain Tautomerism of 1-(4-Ethoxyphenyl)-5-formyl-1H-1,2,3-triazole-4-carboxylic Acid. Molecular Diversity, 17(4), 711-719. [Link]

-

El-Sayed, M. A. A., et al. (2012). Pharmacophore Elucidation and Molecular Docking Studies on 5-Phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic Acid Derivatives as COX-2 Inhibitors. International Journal of Molecular Sciences, 13(12), 15994-16009. [Link]

- Fray, M. J., & Bull, J. A. (2003). One step synthesis of 1,2,3-triazole carboxylic acids. U.S. Patent No. 6,642,390 B2. Washington, DC: U.S.

-

Hook, V., et al. (2021). Selective Neutral pH Inhibitor of Cathepsin B Designed Based on Cleavage Preferences at Cytosolic and Lysosomal pH Conditions. ACS Chemical Neuroscience, 12(17), 3245-3256. [Link]

-

Wikipedia. (2023, October 26). KAT2A. In Wikipedia. Retrieved December 31, 2025, from [Link]

-

Sharma, P. K., et al. (2024). Exploring the SAR of 1,2,3-Triazoles as Tumor-Associated Carbonic Anhydrases IX and XII Inhibitors for Anticancer Applications. Archiv der Pharmazie, e2300495. [Link]

-

Alterio, V., et al. (2008). Crystal structure of the catalytic domain of the tumor-associated human carbonic anhydrase IX. Proceedings of the National Academy of Sciences, 105(44), 16814-16819. [Link]

-

Antibodies.com. (n.d.). Human KAT2A / GCN5 ELISA Kit (A314101). Retrieved from [Link]

-

GeneCards. (n.d.). KAT2A Gene. Retrieved from [Link]

-

Pohl, M., et al. (2004). ThDP-dependent enzymes: new aspects of structure-function relationships. Angewandte Chemie International Edition, 43(13), 1594-1597. [Link]

-

Turk, V., et al. (2000). Inhibitors of cathepsin B. Biochimica et Biophysica Acta (BBA) - Protein Structure and Molecular Enzymology, 1477(1-2), 98-111. [Link]

-

Zhang, T., et al. (2018). Oriented Synthesis of 1-Methyl-4-phenyl-1 H -1,2,3-triazole-5-carboxylic Acid. Journal of Chemical Research, 42(8), 406-408. [Link]

-

Peters, J., et al. (2018). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. Catalysts, 8(11), 503. [Link]

-

Alterio, V., et al. (2008). Crystal structure of the catalytic domain of the tumor-associated human carbonic anhydrase IX. Proceedings of the National Academy of Sciences, 105(44), 16814-16819. [Link]

-

Ferreira, L. G., et al. (2015). Molecular docking and structure-based drug design strategies. Molecules, 20(7), 13384-13421. [Link]

-

Novatein Biosciences. (n.d.). Histone acetyltransferase KAT2A, Mouse Anti Human. Retrieved from [Link]

-

Jordan, F., & Nemeria, N. (2014). Progress in the Experimental Observation of Thiamin Diphosphate-bound Intermediates on Enzymes and Mechanistic Information Derived from these Observations. Sub-cellular biochemistry, 79, 103-126. [Link]

-

National Center for Biotechnology Information. (n.d.). KAT2A lysine acetyltransferase 2A [ (human)]. Retrieved from [Link]

-

Sharma, P. K., et al. (2024). Exploring heterocyclic scaffolds in carbonic anhydrase inhibition: a decade of structural and therapeutic insights. RSC Medicinal Chemistry. [Link]

-

Meiler Lab. (n.d.). Small Molecule Docking. Retrieved from [Link]

- Fray, M. J., & Bull, J. A. (2003). One step synthesis of 1,2,3-triazole carboxylic acids. U.S. Patent No. 6,642,390 B2. Washington, DC: U.S.

-

Polovnikova, J., et al. (2003). Structure-function studies of thiamin diphosphate-dependent enzymes. Purdue e-Pubs. [Link]

- Google Patents. (n.d.). Preparation method of 1-methyl-1H-1, 2, 4-triazole-3-methyl formate.

-

Kuntz, I. D. (n.d.). Tutorial: Docking. Retrieved from [Link]

-

Moore, R. A., et al. (2008). Molecular docking and enzymatic evaluation to identify selective inhibitors of aspartate semialdehyde dehydrogenase. Bioorganic & Medicinal Chemistry Letters, 18(1), 356-360. [Link]

-

Bioinformatics Review. (2020, July 7). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics [Video]. YouTube. [Link]

-

Bunik, V. I., & F 作業 hrenov, A. A. (2017). Thiamin diphosphate-dependent enzymes: from enzymology to metabolic regulation, drug design and disease models. The FEBS Journal, 284(18), 2966-2985. [Link]

-

Supuran, C. T. (2009). Carbonic anhydrase IX: Biochemical and crystallographic characterization of a novel antitumor target. Current Pharmaceutical Design, 15(20), 2313-2322. [Link]

-

Matiychuk, V., et al. (2013). Synthesis and Ring-Chain Tautomerism of 1-(4-Ethoxyphenyl)-5-formyl-1H-1,2,3-triazole-4-carboxylic Acid. Molecules, 18(11), 13366-13376. [Link]

-

Tittmann, K. (2014). Mechanistic investigation of a new catalytic mode of thiamine diphosphate-dependent enzymes. HKUST Research Portal. [Link]

-

Guo, N., et al. (2019). A simple route towards the synthesis of 1,4,5-trisubstituted 1,2,3- triazoles from primary amines and 1,3-dicarbonyl compounds under metal free conditions. Electronic Supplementary Information, The Royal Society of Chemistry. [Link]

-

Wang, M., et al. (2022). ThDP-dependent enzyme catalyzed oxidation of aldehydes. Chemical Science, 13(21), 6245-6250. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. reactionbiology.com [reactionbiology.com]

- 4. rcsb.org [rcsb.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. assaygenie.com [assaygenie.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. researchgate.net [researchgate.net]

- 11. protocols.io [protocols.io]

- 12. westbioscience.com [westbioscience.com]

- 13. biocompare.com [biocompare.com]

- 14. hzdr.de [hzdr.de]

- 15. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Thermal Stability and Degradation of 1-Methyl-1H-1,2,3-triazole-5-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methyl-1H-1,2,3-triazole-5-carboxylic acid is a heterocyclic compound of interest in pharmaceutical development due to the established role of the triazole scaffold in medicinal chemistry.[1][2][3][4] The thermal stability of such compounds is a critical parameter, influencing their synthesis, purification, storage, and ultimately, their safety and efficacy as active pharmaceutical ingredients (APIs). This technical guide provides an in-depth analysis of the potential thermal behavior of this compound. In the absence of specific experimental data for this exact molecule, this guide synthesizes information from closely related analogues and theoretical studies to predict its stability and degradation pathways. We will explore the fundamental chemistry of the 1,2,3-triazole ring under thermal stress and discuss the influence of its substituents. Furthermore, this guide outlines detailed, field-proven methodologies for the experimental determination of thermal stability and degradation products, including Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).

Introduction: The Significance of Thermal Stability in Drug Development

The triazole ring is a cornerstone in the design of a wide array of therapeutic agents, valued for its metabolic stability and diverse biological activities.[5] The stability of any potential drug candidate under various stress conditions, including heat, is a non-negotiable aspect of its development.[6] Thermal degradation can lead to a loss of potency, the formation of toxic byproducts, and alterations in the physical properties of the API, all of which can have profound implications for patient safety and drug efficacy. Therefore, a thorough understanding of the thermal stability and degradation profile of this compound is paramount for its advancement as a potential pharmaceutical building block or API.

Theoretical Insights into the Thermal Degradation of 1,2,3-Triazoles

The thermal decomposition of the 1,2,3-triazole ring system has been a subject of theoretical and experimental investigation. The primary degradation pathways are believed to involve the cleavage of the heterocyclic ring.

Predicted Decomposition Pathways

Computational studies on the thermolysis of 1,2,3-triazoles suggest that the initial and rate-determining step is a ring-opening reaction . This pathway is considered to have a lower activation energy barrier compared to other potential mechanisms.[1][7] Following the initial ring-opening, a key degradation route for many 1,2,3-triazoles is the extrusion of molecular nitrogen (N₂), a highly stable molecule. This process can lead to the formation of highly reactive intermediates, such as aziridines, which can then undergo further reactions.[8]

For this compound, two primary degradation pathways can be postulated:

-

Pathway A: Decarboxylation followed by Ring Degradation. The carboxylic acid moiety is susceptible to thermal decarboxylation, which would yield 1-methyl-1H-1,2,3-triazole and carbon dioxide. The resulting 1-methyl-1H-1,2,3-triazole would then be subject to the typical degradation of the triazole ring.

-

Pathway B: Concurrent Ring Cleavage and Decarboxylation. It is also plausible that the degradation of the triazole ring and the decarboxylation of the carboxylic acid group occur concurrently or in rapid succession.

The presence of the methyl group on the nitrogen atom and the carboxylic acid group at the 5-position will undoubtedly influence the electron distribution within the triazole ring and, consequently, its thermal stability. Generally, electron-withdrawing groups can sometimes stabilize the ring, while electron-donating groups may have a destabilizing effect.[6][9] However, the precise impact of these substituents on this compound would require specific experimental investigation.

Experimental Workflow for Thermal Stability Assessment

A multi-faceted experimental approach is essential for a comprehensive understanding of the thermal stability and degradation of this compound. The following sections detail the standard protocols for such an investigation.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which the compound begins to lose mass, indicating decomposition or volatilization.

Protocol:

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (typically aluminum or platinum).

-

Experimental Conditions:

-

Atmosphere: Inert (e.g., Nitrogen) at a flow rate of 20-50 mL/min to prevent oxidative degradation.

-

Temperature Program: Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature well above the expected decomposition point (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

-

-